
Putreanine sulfate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Putreanine sulfate salt, also known as N-4-Aminobutyl-3-aminopropionic acid sulfate, is a chemical compound with the molecular formula C7H16N2O2 · H2SO4. It is a derivative of putrescine, a biogenic amine that plays a crucial role in cellular metabolism. This compound is often used in biochemical research and has various applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Putreanine sulfate salt can be synthesized through the reaction of putrescine with sulfuric acid. The general method involves dissolving putrescine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the use of large reactors where putrescine and sulfuric acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then crystallized, filtered, and dried to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Putreanine sulfate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Putreanine sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor to other biogenic amines.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
Putreanine sulfate salt exerts its effects through various molecular pathways. It is known to interact with enzymes involved in polyamine metabolism, such as putrescine oxidase. The compound can be oxidized to form 1-pyrroline and β-alanine, which are involved in cellular signaling and metabolic processes. The molecular targets include enzymes and receptors that regulate cellular growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Putrescine: A biogenic amine with a similar structure but lacks the sulfate group.
Cadaverine: Another biogenic amine with a similar function but different structure.
Spermidine: A polyamine with additional amino groups, involved in cellular metabolism.
Uniqueness
Putreanine sulfate salt is unique due to its sulfate group, which imparts different chemical properties and reactivity compared to other biogenic amines. This makes it a valuable compound for specific biochemical and industrial applications .
Eigenschaften
Molekularformel |
C7H18N2O6S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
3-(4-aminobutylamino)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
VIMJJQNAZIORON-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCC(=O)O)CN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


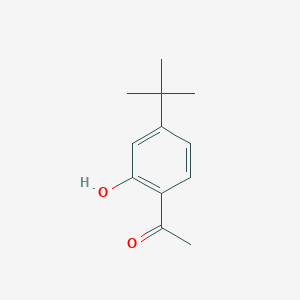
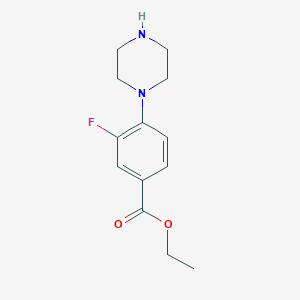
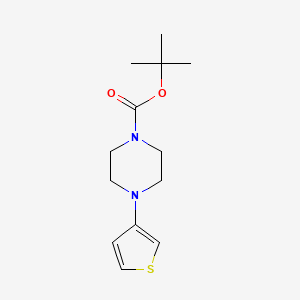
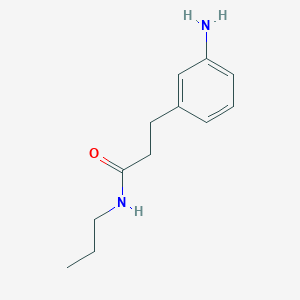


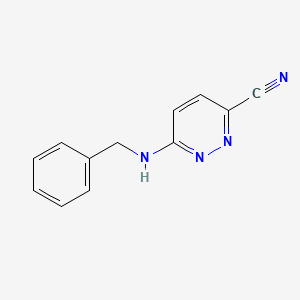
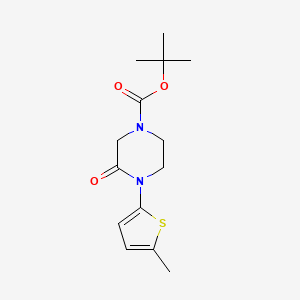
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)

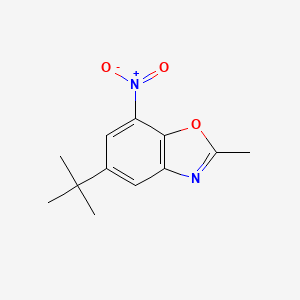

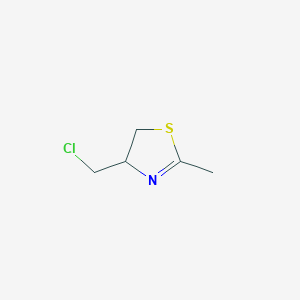
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
